molecular formula C22H19N3O2S B2818783 N-(3-methylphenyl)-2-[7-(4-methylphenyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-3-yl]acetamide CAS No. 1207013-49-7

N-(3-methylphenyl)-2-[7-(4-methylphenyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-3-yl]acetamide

Cat. No.: B2818783
CAS No.: 1207013-49-7
M. Wt: 389.47
InChI Key: MWNJYCYBDWHKRM-UHFFFAOYSA-N
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Description

N-(3-methylphenyl)-2-[7-(4-methylphenyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-3-yl]acetamide is a thieno[3,2-d]pyrimidine derivative characterized by a fused thiophene-pyrimidine core. Key structural features include:

  • A 4-oxo group at position 4 of the pyrimidine ring.
  • A 7-(4-methylphenyl) substituent on the thieno-pyrimidine scaffold.
  • An acetamide side chain at position 3, linked to a 3-methylphenyl group.

This compound’s design leverages the thieno[3,2-d]pyrimidine scaffold, a privileged structure in medicinal chemistry due to its versatility in targeting enzymes such as kinases and phosphodiesterases .

Properties

IUPAC Name

N-(3-methylphenyl)-2-[7-(4-methylphenyl)-4-oxothieno[3,2-d]pyrimidin-3-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19N3O2S/c1-14-6-8-16(9-7-14)18-12-28-21-20(18)23-13-25(22(21)27)11-19(26)24-17-5-3-4-15(2)10-17/h3-10,12-13H,11H2,1-2H3,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWNJYCYBDWHKRM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=CSC3=C2N=CN(C3=O)CC(=O)NC4=CC=CC(=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-methylphenyl)-2-[7-(4-methylphenyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-3-yl]acetamide typically involves multi-step organic reactions. The process begins with the preparation of the thieno[3,2-d]pyrimidine core, followed by the introduction of the acetamide and methylphenyl groups. Common reagents used in these reactions include various acids, bases, and catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(3-methylphenyl)-2-[7-(4-methylphenyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-3-yl]acetamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can remove oxygen atoms or add hydrogen atoms to the compound.

    Substitution: This reaction can replace one functional group with another, potentially altering the compound’s properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a compound with additional oxygen-containing functional groups, while reduction could produce a more saturated version of the original compound.

Scientific Research Applications

    Chemistry: It can be used as a building block for synthesizing more complex molecules.

    Biology: Its biological activity makes it a candidate for studying cellular processes and interactions.

    Medicine: The compound’s potential therapeutic properties could be explored for drug development.

    Industry: It may find use in the development of new materials or as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of N-(3-methylphenyl)-2-[7-(4-methylphenyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-3-yl]acetamide involves its interaction with specific molecular targets and pathways. The thieno[3,2-d]pyrimidine core is known to interact with enzymes and receptors, potentially modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following compounds share structural or functional similarities with the target molecule, enabling comparative analysis of substituent effects and bioactivity:

Structural Analogs with Thieno[3,2-d]pyrimidine Cores

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Differences
Target Compound 7-(4-methylphenyl), 3-(N-(3-methylphenyl)acetamide) C₂₂H₂₀N₃O₂S 390.48 Reference standard for comparison.
2-[7-(4-Fluorophenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]-N-(3-methoxybenzyl)acetamide 7-(4-fluorophenyl), 3-(N-(3-methoxybenzyl)acetamide) C₂₂H₁₉FN₃O₃S 432.47 Fluorine at phenyl enhances electronegativity; methoxybenzyl may alter metabolic stability.
N-(2-Chloro-4-methylphenyl)-2-{4-oxo-7-phenyl-3H,4H-thieno[3,2-d]pyrimidin-3-yl}acetamide 7-phenyl, 3-(N-(2-chloro-4-methylphenyl)acetamide) C₂₁H₁₆ClN₃O₂S 409.89 Chlorine substituent increases steric hindrance; may affect binding to hydrophobic pockets.
2-[[3-(4-methylphenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]-N-[4-(trifluoromethoxy)phenyl]acetamide 3-(4-methylphenyl), 2-sulfanyl, N-(4-trifluoromethoxyphenyl) C₂₃H₂₀F₃N₃O₃S₂ 547.61 Sulfanyl group introduces polarity; trifluoromethoxy enhances metabolic resistance.

Substituent Effects on Physicochemical Properties

  • Lipophilic Groups: The 4-methylphenyl group in the target compound and improves logP values (~3.5–4.0), favoring passive diffusion across cell membranes .
  • Steric Modifiers: The chlorine atom in introduces steric bulk, which may reduce off-target interactions but limit solubility.

Biological Activity

N-(3-methylphenyl)-2-[7-(4-methylphenyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-3-yl]acetamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its therapeutic potential, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound's structure can be represented as follows:

  • Molecular Formula : C22H22N4O2S
  • Molecular Weight : 398.50 g/mol

The structural features that contribute to its biological activity include the thieno[3,2-d]pyrimidine moiety, which is known for its diverse pharmacological properties.

Mechanisms of Biological Activity

The biological activity of this compound is primarily attributed to its interactions with various biological targets. Research indicates that compounds with thieno[3,2-d]pyrimidine frameworks often exhibit:

  • Anticancer Activity : The compound has shown promise in inhibiting cancer cell proliferation through various mechanisms, including the inhibition of key signaling pathways involved in tumor growth.
  • Antimicrobial Effects : Preliminary studies suggest that this compound may possess antimicrobial properties, making it a candidate for further investigation in infectious disease treatment.
  • Enzyme Inhibition : It has been reported to inhibit specific enzymes that play crucial roles in metabolic pathways related to cancer and inflammation.

Case Studies and Research Findings

Recent studies have explored the efficacy of this compound in various contexts:

Anticancer Studies

A study conducted by demonstrated that derivatives of thieno[3,2-d]pyrimidines exhibited significant cytotoxic effects against several cancer cell lines. The compound was tested against MCF7 (breast cancer) and HCT116 (colon cancer) cells, showing IC50 values indicating effective inhibition of cell growth.

Cell LineIC50 (µM)Mechanism of Action
MCF70.39Aurora-A kinase inhibition
HCT1160.46Cell cycle arrest

Antimicrobial Activity

In another investigation, compounds related to this compound were screened for their antimicrobial properties. The results indicated moderate activity against Gram-positive bacteria, suggesting potential applications in treating bacterial infections.

Toxicity and Pharmacokinetics

Assessments of the toxicity profile are essential for understanding the therapeutic window of this compound. A study highlighted that systemic exposure levels were comparable across different routes of administration (oral vs. intravenous), indicating a favorable pharmacokinetic profile . However, further studies are necessary to establish long-term safety and tolerability.

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